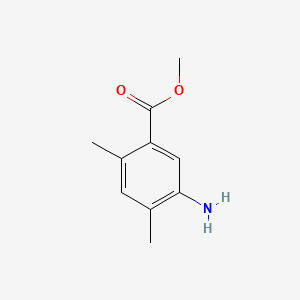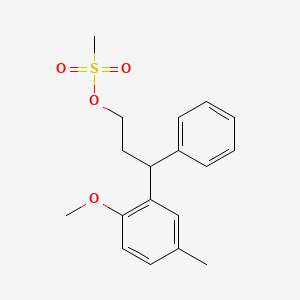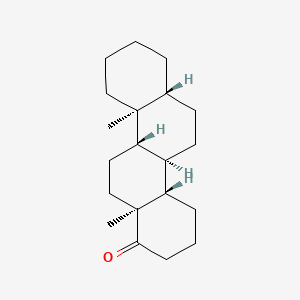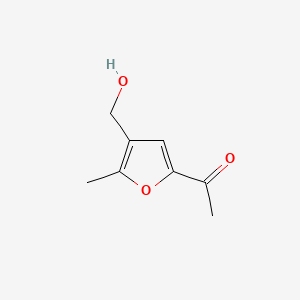
6-Hydroxy-N-demethyldimethidene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-N-demethyldimethidene is a biochemical compound with the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . It is a metabolite of the antihistaminic drug dimethindene . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
生化分析
Biochemical Properties
6-Hydroxy-N-demethyldimethidene plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with mitochondrial enzymes, such as dimethylglycine dehydrogenase, and is involved in the folding and flavinylation processes . These interactions are crucial for the proper functioning of mitochondrial enzymes and the maintenance of cellular energy metabolism.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the mitochondrial import of enzymes, which is essential for maintaining cellular energy production and metabolic balance . Additionally, its interactions with mitochondrial enzymes can affect the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to mitochondrial enzymes, facilitating their proper folding and flavinylation, which are essential for their enzymatic activity . This compound also influences the expression of genes involved in mitochondrial function and energy metabolism, thereby affecting cellular energy production and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at -20°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, it may exhibit beneficial effects on mitochondrial function and energy metabolism. At higher dosages, it could potentially cause toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to mitochondrial function and energy metabolism. It interacts with enzymes and cofactors that are essential for maintaining metabolic flux and metabolite levels within cells . These interactions are critical for the proper functioning of metabolic pathways and the maintenance of cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
This compound is localized within specific subcellular compartments, such as mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity and function, as it interacts with mitochondrial enzymes and influences mitochondrial function and energy metabolism.
准备方法
The synthesis of 6-Hydroxy-N-demethyldimethidene involves the use of indole derivatives, which are significant heterocyclic systems in natural products and drugs . The synthetic routes typically involve the Larock heteroannulation of 2-iodo-6-methoxyaniline and the propargyl-functionalized Schollkopf chiral auxiliary using palladium(II) acetate and potassium carbonate . The reaction conditions are air-sensitive and temperature-sensitive .
化学反应分析
6-Hydroxy-N-demethyldimethidene undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium(II) acetate and potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
6-Hydroxy-N-demethyldimethidene is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . It is a valuable compound for studying the biological potential of indole derivatives, which possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . This compound is also used in the development of new therapeutic agents and in the study of proteomics .
作用机制
The mechanism of action of 6-Hydroxy-N-demethyldimethidene involves its interaction with molecular targets and pathways in the body . It forms free radicals and inhibits mitochondrial respiratory chain complexes I and IV . This inhibition is reversible and insensitive to radical scavengers and iron chelators, except for desferrioxamine . The compound’s neurotoxicity is primarily due to its ability to produce reactive oxygen species and cause oxidative stress .
相似化合物的比较
6-Hydroxy-N-demethyldimethidene is similar to other indole derivatives, such as 6-hydroxydopamine . it is unique in its specific molecular structure and its role as a metabolite of dimethindene . Other similar compounds include various N-hydroxy compounds, which are produced by flavin-dependent N-hydroxylating enzymes . These compounds share similar biological activities and applications but differ in their specific molecular structures and mechanisms of action .
属性
CAS 编号 |
173070-32-1 |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.398 |
IUPAC 名称 |
2-[2-(methylamino)ethyl]-1-(1-pyridin-2-ylethyl)-3H-inden-5-ol |
InChI |
InChI=1S/C19H22N2O/c1-13(18-5-3-4-9-21-18)19-14(8-10-20-2)11-15-12-16(22)6-7-17(15)19/h3-7,9,12-13,20,22H,8,10-11H2,1-2H3 |
InChI 键 |
YVDTYSPSLJWXOQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=C2C=CC(=C3)O)CCNC |
同义词 |
2-[2-(Methylamino)ethyl]-3-[1-(2-pyridinyl)ethyl]-1H-inden-6-ol; 2-(2-(Methylamino)ethyl)-3-(1-(pyridin-2-yl)ethyl)-1H-inden-6-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)

![Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592484.png)
![(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid](/img/structure/B592490.png)




![(3S)-3-methyl-2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B592497.png)
![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)
![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)
